molecular formula C19H14BrClN4O3S B2513303 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine hydrobromide CAS No. 1025759-71-0

4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine hydrobromide

Cat. No.: B2513303
CAS No.: 1025759-71-0
M. Wt: 493.76
InChI Key: JVASRVGQAXVGBM-UHFFFAOYSA-N
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Description

4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C19H14BrClN4O3S and its molecular weight is 493.76. The purity is usually 95%.
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Biological Activity

The compound 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC16H14ClN3O3S
Molecular Weight367.81 g/mol
CAS Number207399-26-6
LogP3.729
SolubilitySoluble in DMSO, slightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism includes inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Antifungal Activity : Studies have shown that it can inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, essential for fungal cell membrane integrity.
  • Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

A summary of the biological activity findings is presented in the table below:

Activity TypePathogen/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AntifungalCandida albicans20.0
AnticancerMCF-7 (breast cancer)8.0
AnticancerA549 (lung cancer)10.5

Case Studies

Several studies have been conducted to evaluate the biological activity of the compound:

  • Antibacterial Study : A study published in the Journal of Chemical and Pharmaceutical Research demonstrated that the compound showed potent activity against both Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like streptomycin .
  • Antifungal Evaluation : In research assessing antifungal properties, the compound was effective against Candida albicans, with an IC50 value indicating moderate potency compared to standard antifungal agents .
  • Anticancer Research : A recent study explored its effects on breast cancer cells (MCF-7), revealing that it significantly inhibited cell proliferation and induced apoptosis, suggesting potential as a chemotherapeutic agent .

Properties

IUPAC Name

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S.BrH/c1-11-3-2-4-18(21-11)23-19-22-15(10-28-19)17-8-7-16(27-17)13-6-5-12(24(25)26)9-14(13)20;/h2-10H,1H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVASRVGQAXVGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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